molecular formula C20H28N6O6S B8079536 rac 4-Hydroxydebrisoquine Hemisulfate

rac 4-Hydroxydebrisoquine Hemisulfate

Cat. No.: B8079536
M. Wt: 480.5 g/mol
InChI Key: AETJLQVZNVTWPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac 4-Hydroxydebrisoquine Hemisulfate involves multiple steps. One common synthetic route includes the hydroxylation of Debrisoquine Sulfate under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the hydroxylation occurs at the desired position on the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac 4-Hydroxydebrisoquine Hemisulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different hydroxylated derivatives .

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3O.H2O4S/c2*11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h2*1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJLQVZNVTWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746671
Record name Sulfuric acid--4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62580-84-1
Record name Sulfuric acid--4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxydebrisoquin sulfate
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